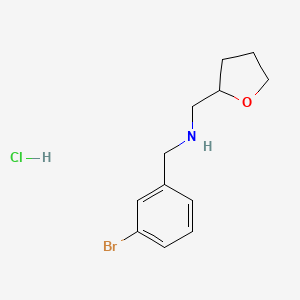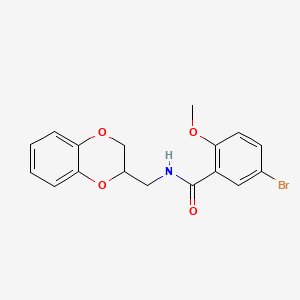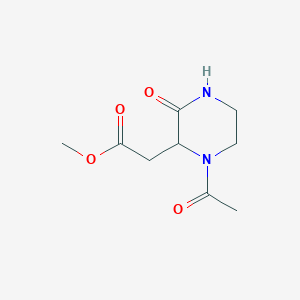
(3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Descripción general
Descripción
(3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, also known as BBA, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent. BBA belongs to the class of benzylamines and has a molecular formula of C14H18BrNO•HCl. In
Mecanismo De Acción
The mechanism of action of (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is not fully understood, but it is believed to act on various cellular pathways. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride may be able to alter the expression of genes involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
(3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects in scientific research studies. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has also been shown to reduce inflammation in animal models of inflammation. In addition, (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in lab experiments is its relatively simple synthesis method. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is also relatively stable and can be stored for long periods of time. However, one limitation of using (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in lab experiments is its limited solubility in water. This can make it difficult to administer (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in certain experimental settings.
Direcciones Futuras
For the study of (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride include the development of more potent and selective analogs and the study of (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in combination with other pharmacological agents for the treatment of various diseases.
Aplicaciones Científicas De Investigación
(3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been studied for its potential as a pharmacological agent in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12;/h1,3-4,7,12,14H,2,5-6,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUYSLSIAKEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[ethoxy(phenyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B4140496.png)
![ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4140505.png)
![1-[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4140513.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4140524.png)
![{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B4140531.png)

![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylpropanamide](/img/structure/B4140539.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-7-chloro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140543.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4140559.png)

![dimethyl 5-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonothioyl}amino)isophthalate](/img/structure/B4140570.png)
![2-methyl-2-[(3-phenyl-2-propyn-1-yl)amino]-1-propanol hydrochloride](/img/structure/B4140575.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4140592.png)
